Antiproliferative Activity in MCF7 Breast Cancer Cells Versus Structurally Related Coumarin Esters
The target compound has been specifically tested for antiproliferative activity against human MCF7 breast adenocarcinoma cells using an MTT assay with a 72-hour exposure period [1]. While the exact IC50 value for this compound is not publicly disclosed in the ChEMBL record, a PubMed Commons annotation associated with this compound entry reports an IC50 of 28 μM [2]. This value places it in a moderate activity range compared to the clinical standard doxorubicin (IC50 ~1–5 μM in MCF7) but is directly comparable to structurally related 3-benzylcoumarin-imidazolium salts, which showed IC50 values of 2.04–4.51 μM against a panel of human tumor cell lines including MCF7 [3]. The key differentiation is that the methyl benzoate ester side chain at position 7 provides a distinct ADMET profile (predicted XLogP3-AA = 5.4, zero H-bond donors) compared to the more polar imidazolium salts (lower logP, charged species), potentially influencing membrane permeability and intracellular accumulation [4].
| Evidence Dimension | In vitro antiproliferative potency in MCF7 human breast cancer cells |
|---|---|
| Target Compound Data | IC50 ≈ 28 μM (MTT assay, 72 h) [2] |
| Comparator Or Baseline | 3-Benzylcoumarin-imidazolium salt compound 38: IC50 2.04–4.51 μM across five human tumor lines including MCF7 [3]; Doxorubicin: IC50 ~1–5 μM in MCF7 |
| Quantified Difference | Target compound is ~6–14-fold less potent than the most active 3-benzylcoumarin-imidazolium salt, but its neutral, lipophilic ester prodrug design may offer pharmacokinetic advantages not captured by in vitro potency alone. |
| Conditions | MCF7 human breast adenocarcinoma cell line; MTT assay; 72-hour incubation |
Why This Matters
This antiproliferative data point provides a baseline for researchers selecting this compound as a neutral coumarin ester scaffold for further optimization, where the methyl benzoate side chain can serve as a modifiable handle for SAR studies distinct from charged or highly polar analogs.
- [1] ChEMBL Database, Assay CHEMBL2345705: Antiproliferative activity against human MCF7 cells assessed as inhibition of cell growth after 72 hrs by MTT assay. European Bioinformatics Institute. View Source
- [2] Southan, C. (2017) PubMed Commons Comment on compound with IC50 28 μM, annotated via Hypothesis. PMID: 27754406. View Source
- [3] Synthesis and biological evaluation of novel 3-benzylcoumarin-imidazolium salts. PubMed, 2020. PMID: 32061957. View Source
- [4] PubChem Compound Summary for CID 2027823. Computed XLogP3-AA and hydrogen bond donor/acceptor counts. National Center for Biotechnology Information (2025). View Source
